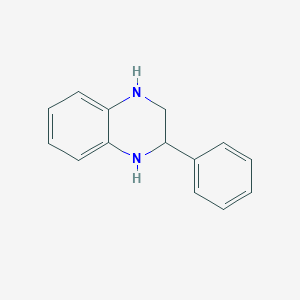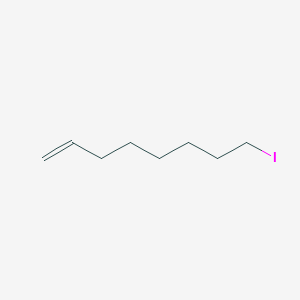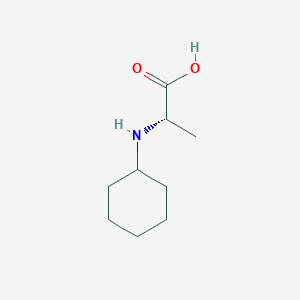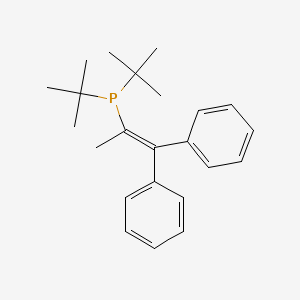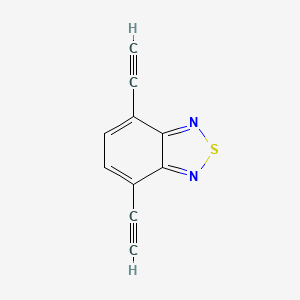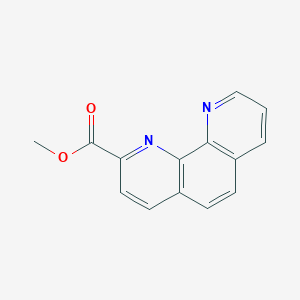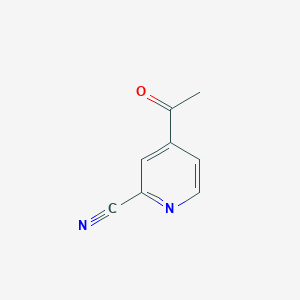![molecular formula C9H9BrO2 B1601732 [2-(Bromomethyl)phenyl]acetic acid CAS No. 13737-35-4](/img/structure/B1601732.png)
[2-(Bromomethyl)phenyl]acetic acid
Übersicht
Beschreibung
“[2-(Bromomethyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 118647-53-3 . It has a molecular weight of 229.07 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrO2 . The exact structure can be found in chemical databases such as ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the retrieved papers, benzylic bromination reactions have been reported in the literature . These reactions typically involve the generation of bromine radicals.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 341.1±22.0°C at 760 mmHg . The flash point is 160.1°C .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Biological Interactions
[2-(Bromomethyl)phenyl]acetic acid and its derivatives have been studied for their involvement in various metabolic pathways and biological interactions:
Metabolic Pathway Elucidation : The metabolism of ring-substituted psychoactive phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied in rats. Compounds similar to this compound were identified as metabolites, revealing important insights into the metabolic pathways operative in rats. These pathways lead to different metabolites, indicating the complexity and diversity of metabolic processes involving bromophenyl derivatives (Kanamori et al., 2002).
Pharmacological Effects of Derivatives : Pyrazolyl-thiazole derivatives, including compounds similar to this compound, have been studied for their pharmacological effects in mice. The study indicates that specific structural features in these compounds are crucial for their antinociceptive activity, which can lead to the development of new pain-relief medications (Prokopp et al., 2006).
Anticonvulsant Properties : Schiff bases of isatin derivatives with structural similarities to this compound have been synthesized and demonstrated anticonvulsant activities. These compounds have shown promising results compared to standard drugs, indicating potential for further drug development (Verma et al., 2004).
Ecological and Agricultural Applications
Compounds structurally related to this compound have also found applications in ecological and agricultural settings:
Pest Control : The interaction between acetic acid and phenylacetaldehyde, compounds related to this compound, has been studied as a potential lure for trapping pest species of moths. These findings are significant for developing pest management strategies (Landolt et al., 2013).
Anticoccidial Effects : Acetic acid, part of the structural framework of this compound, has been evaluated for its anticoccidial effects in broiler chickens, showcasing its potential as an alternative to chemotherapeutic drugs for controlling coccidiosis in poultry (Abbas et al., 2011).
Larvicidal and Ovicidal Activities : Phenyl acetic acid, a compound related to this compound, has shown larvicidal and ovicidal activities against mosquito species, indicating its potential application in vector control programs (Reegan et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(bromomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUUOJBKIIEHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512384 | |
| Record name | [2-(Bromomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13737-35-4 | |
| Record name | [2-(Bromomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

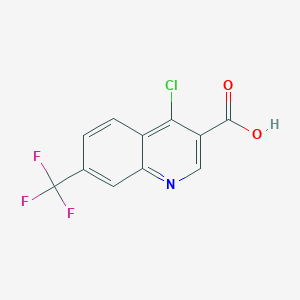

![2-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B1601654.png)
